molecular formula C37H74NO8P B041923 1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine CAS No. 5681-36-7

1,2-Dihexadecanoyl-rac-glycero-3-phosphoethanolamine

Cat. No.: B041923
CAS No.: 5681-36-7
M. Wt: 692 g/mol
InChI Key: SLKDGVPOSSLUAI-UHFFFAOYSA-N
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Description

Cisconazole is a chemical compound with the molecular formula C19H15F3N2OS. It is known for its antifungal properties and is used in various medical and industrial applications. The compound is part of the azole class of antifungal agents, which are known for their ability to inhibit the growth of fungi by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes .

Mechanism of Action

Target of Action

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine (DPPE) is a type of phospholipid . Its primary targets are the cell membranes where it is a lipid component . Phospholipids like DPPE play a crucial role in maintaining the structural integrity of cell membranes and participate in various cellular functions.

Mode of Action

DPPE interacts with its targets, the cell membranes, by integrating into the lipid bilayer. The phosphocholine head of DPPE is sensitive to electric charges at the membrane surface when bound to pure phospholipids . This interaction can lead to changes in the membrane’s properties, such as its fluidity and permeability.

Biochemical Pathways

They can also serve as surfactants on lung alveolar membranes .

Result of Action

The molecular and cellular effects of DPPE’s action are largely dependent on its role as a component of cell membranes. By integrating into the lipid bilayer, DPPE can influence the membrane’s properties and, consequently, the cell’s functions. For instance, DPPE incorporated in small unilamellar vesicles provides protection against infection by vaccinia virus .

Action Environment

The action, efficacy, and stability of DPPE can be influenced by various environmental factors. For example, the presence of charged ions in the solution can shift the nitrogen cation away from a lack of positive charge or towards a positive charge in solution . Temperature can also affect the fluidity of the cell membrane and thus the function of DPPE. Furthermore, the pH of the environment could potentially influence the ionization state of DPPE, altering its interactions with the cell membrane.

Biochemical Analysis

Biochemical Properties

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is involved in various biochemical reactions, particularly those related to membrane dynamics. It interacts with several enzymes, proteins, and other biomolecules. For instance, it plays a role in membrane fusion and the formation of lipid rafts, which are microdomains within the cell membrane that organize the assembly of signaling molecules, influence membrane fluidity, and regulate neurotransmission . The compound’s interaction with membrane proteins can influence and regulate their activity, making it a valuable tool in the study of membrane protein structure and function .

Cellular Effects

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine affects various types of cells and cellular processes. It is known to influence cell signaling pathways, gene expression, and cellular metabolism. By integrating into liposomes, it mimics the lipid-rich surroundings of cellular membranes, thereby affecting the behavior of membrane-bound proteins and receptors . This compound can also impact the formation of lipid rafts, which play a critical role in cell signaling and membrane trafficking .

Molecular Mechanism

At the molecular level, 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine exerts its effects through several mechanisms. It forms stable bilayers that simulate natural cell membranes, providing a model system for studying membrane dynamics . The compound’s interaction with membrane proteins can lead to changes in their conformation and activity, influencing various cellular processes. Additionally, it can affect the organization of lipid rafts, thereby modulating cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine can change over time. The compound is generally stable when stored at -20°C, but its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that it can maintain its structural integrity and functional properties over extended periods, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine vary with different dosages in animal models. At lower doses, it can effectively mimic natural cell membranes without causing significant toxicity . At higher doses, it may lead to adverse effects such as membrane disruption and cytotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes in experimental settings.

Metabolic Pathways

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s role in membrane dynamics also affects the distribution and turnover of lipids within cells, contributing to overall cellular homeostasis .

Transport and Distribution

Within cells and tissues, 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on membrane structure and function . The compound’s ability to integrate into lipid bilayers also influences its accumulation and distribution within cells .

Subcellular Localization

1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is localized to various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is critical for its role in membrane dynamics and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cisconazole involves several steps, starting with the preparation of the key intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. This reaction produces 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole, which is then further reacted with 2,4-difluorobenzyl chloride under similar conditions to yield cisconazole .

Industrial Production Methods: Industrial production of cisconazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form. The use of advanced techniques such as supercritical fluid crystallization can enhance the bioavailability and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Cisconazole undergoes various chemical reactions, including:

    Oxidation: Cisconazole can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding alcohols and amines.

    Substitution: Cisconazole can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Azides and nitriles.

Scientific Research Applications

Cisconazole has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antifungal activity and its effects on fungal cell membranes.

    Medicine: Used in the treatment of fungal infections, particularly those caused by Candida species.

    Industry: Employed in the formulation of antifungal coatings and materials.

Comparison with Similar Compounds

  • Miconazole
  • Isoconazole
  • Econazole
  • Tioconazole

Cisconazole’s unique combination of chemical stability, solubility, and antifungal activity makes it a valuable compound in both medical and industrial applications.

Properties

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKDGVPOSSLUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016031
Record name Dipalmitoyl cephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5681-36-7
Record name Dipalmitoylphosphatidylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5681-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoylcephaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005681367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipalmitoyl cephalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl bishexadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RAC-1,2-DIPALMITOYLGLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA85H5S0G
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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